Dihydrosinapic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-15-8-5-7(3-4-10(12)13)6-9(16-2)11(8)14/h5-6,14H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPVOXVSMSXBEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164147 | |
| Record name | Dihydrosinapic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14897-78-0 | |
| Record name | 4-Hydroxy-3,5-dimethoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14897-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrosinapic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014897780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrosinapic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-hydroxy-3,5-dimethoxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIHYDROSINAPIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ1SHO4617 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Dihydrosinapic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041727 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Ecological and Biological Occurrence of Dihydrosinapic Acid
Natural Occurrence in Plants and Plant-Derived Products
Dihydrosinapic acid is found in a variety of plant species and is subsequently present in food products derived from them. Its occurrence is often linked to the presence of its precursor, sinapic acid, which is widespread in the plant kingdom. nih.gov
Primary Sources in Crop Species and Botanical Extracts
This compound has been identified in several crop species and botanical extracts. For instance, it has been detected in the ethanolic extracts of the stems of Sanchezia oblonga, a rainforest shrub. ccsenet.org In the context of staple crops, this compound is found in wheat bran. isnff-jfb.com Furthermore, research on Lantana camara has revealed the presence of this compound in its flower extracts. ekb.eg The compound, in its hexoside form, has also been reported in the peel of various prickly pear (Opuntia ficus-indica) cultivars. researchgate.netresearchgate.net
Table 1: Presence of this compound in Crop Species and Botanical Extracts
| Plant/Crop Species | Part of Plant/Extract Type | Form Detected |
|---|---|---|
| Sanchezia oblonga | Ethanolic extract of stems | This compound-O-glucoside |
| Wheat Bran | Bran | This compound |
| Lantana camara | Flower extract | This compound |
| Prickly Pear (Opuntia ficus-indica) | Peel | This compound-hexoside |
Presence in Processed and Fermented Foodstuffs (e.g., Kurosu Vinegar, Prickly Pear)
The processing and fermentation of plant materials can lead to the formation or increased concentration of this compound. A notable example is Kurosu, a traditional Japanese vinegar made from unpolished rice. nih.govacs.org this compound, along with dihydroferulic acid, has been identified as a major radical-scavenging component in Kurosu. researchgate.net It is believed to be produced during the fermentation process from its precursor, sinapic acid, which is present in the rice bran. nih.govacs.org The concentration of this compound in Kurosu has been quantified at 4.68 mg per liter. acs.org
Similarly, studies on prickly pear (Opuntia ficus-indica) have shown the presence of this compound-hexoside in the fruit's skin. unipr.it The compound has been identified in various cultivars of prickly pear. researchgate.netresearchgate.net Fermentation of other cereal products, such as oat and wheat bran, has also been shown to result in the formation of this compound. mdpi.commdpi.com
Table 2: this compound in Processed and Fermented Foods
| Foodstuff | Raw Material | Process | Detected Form/Concentration |
|---|---|---|---|
| Kurosu Vinegar | Unpolished Rice | Fermentation | 4.68 mg/L |
| Prickly Pear Products | Opuntia ficus-indica fruit | Processing | This compound-hexoside |
| Fermented Oat Bran | Oat Bran | Fermentation | This compound |
| Fermented Wheat Bran | Wheat Bran | Fermentation | This compound |
Endogenous Formation and Exogenous Intake in Biological Systems
This compound can be formed within the body as a metabolite of other dietary compounds. Following the consumption of foods rich in sinapic acid, this precursor can be metabolized by the intestinal microflora. nih.gov This microbial activity can lead to the formation of this compound. nih.govnih.gov
Urine analysis after the ingestion of sinapic acid has confirmed the presence of this compound as a metabolite. nih.govnih.gov It is suggested that the reduction of the double bond in the side chain of sinapic acid by gut microbiota is a key step in this transformation. ub.edu While microbial metabolism is considered a primary route, there is also a postulation that tissue metabolism might be involved in the generation of this compound as a phase I metabolite of sinapic acid. ub.edu
Biosynthesis and Metabolism of Dihydrosinapic Acid
De Novo Biosynthesis Pathways in Plants
Dihydrosinapic acid itself is not directly synthesized de novo in plants. Instead, plants synthesize its unsaturated precursor, sinapic acid, through the well-established phenylpropanoid pathway. asm.orgcsic.es This pathway begins with the amino acid phenylalanine and involves a series of enzymatic steps to produce various phenolic compounds, including lignin (B12514952) precursors and hydroxycinnamic acids. asm.orgresearchgate.net
The synthesis of sinapic acid is a critical branch of this pathway, particularly for the production of syringyl (S) lignin units and various soluble sinapate esters. asm.orggoogle.com The process starts with the conversion of phenylalanine to cinnamic acid, which then undergoes a series of hydroxylation and methylation reactions. asm.orgresearchgate.net Key enzymes catalyze each step, leading from p-coumaric acid to ferulic acid, and subsequently to sinapic acid. nih.gov An alternative route has been proposed where ferulic acid and sinapic acid are derived from the oxidation of their corresponding aldehydes, coniferaldehyde (B117026) and sinapaldehyde, a process catalyzed by an aldehyde dehydrogenase.
The primary enzymes and steps involved in the canonical biosynthesis of sinapic acid are detailed in the table below.
Table 1: Key Enzymes in the De Novo Biosynthesis of Sinapic Acid in Plants
| Step | Precursor | Product | Enzyme |
|---|---|---|---|
| 1 | Phenylalanine | Cinnamic acid | Phenylalanine ammonia-lyase (PAL) |
| 2 | Cinnamic acid | p-Coumaric acid | Cinnamate 4-hydroxylase (C4H) |
| 3 | p-Coumaric acid | Caffeic acid | p-Coumarate 3-hydroxylase (C3H) |
| 4 | Caffeic acid | Ferulic acid | Caffeate O-methyltransferase (COMT) |
| 5 | Ferulic acid | 5-Hydroxyferulic acid | Ferulate 5-hydroxylase (F5H) |
This table summarizes the primary enzymatic steps in the synthesis of sinapic acid via the phenylpropanoid pathway in plants. nih.gov
The reduction of the propionic acid side chain's double bond to form this compound from sinapic acid is not a typical step in this de novo plant pathway but occurs through metabolic processes detailed in the following sections.
Microbial Biotransformation and Reduction Mechanisms
The conversion of sinapic acid to this compound is predominantly a result of microbial metabolism. This biotransformation occurs in various environments, including the mammalian gut and during specific food fermentation processes. The key reaction is the reduction of the α,β-double bond in the propenoic acid side chain of sinapic acid.
Role of Gut Microbiota in Mammalian Metabolism of Sinapic Acid
In mammals, dietary polyphenols like sinapic acid are largely metabolized by the intestinal microflora. nih.govmdpi.com Following ingestion, sinapic acid and its esters reach the colon where they are acted upon by bacterial enzymes. nih.govnih.gov Gut bacteria possess the necessary reductases to hydrogenate the double bond of sinapic acid, yielding this compound. asm.org
Studies analyzing urine after the ingestion of sinapic acid in rats have identified this compound as a key metabolite, alongside sinapic acid itself and various conjugates. nih.govmdpi.com The presence of this compound confirms the significant role of the gut microbiota in its formation. mdpi.com While many bacteria can metabolize hydroxycinnamic acids, some studies have noted that sinapic acid can be relatively stable against degradation by certain mixed fecal microbiota compared to other hydroxycinnamic acids like ferulic or caffeic acid. rsc.org However, specific bacterial species, particularly within the Lactobacillus genus, are known to efficiently perform this reduction. asm.org
Enzymatic Conversions in Fermentation Processes (e.g., during vinegar production)
The formation of this compound is also a known event during certain food fermentations. A notable example is the production of "Kurosu," a traditional Japanese vinegar made from unpolished rice. researchgate.net During the fermentation process, microorganisms convert ferulic acid and sinapic acid, present in the rice bran, into their reduced forms, dihydroferulic acid and this compound. researchgate.netresearchgate.net These dihydro- derivatives have been isolated from Kurosu as major phenolic constituents. researchgate.net Their presence in significant quantities suggests that the fermentation environment is highly conducive to the enzymatic reduction of hydroxycinnamic acids. researchgate.net Lactic acid bacteria (LAB) are key players in many food fermentations and possess the enzymatic machinery for this conversion. asm.orgmdpi.com The metabolic activity of these bacteria can lead to an accumulation of this compound, altering the chemical profile and properties of the final fermented product. asm.org
Identification of Key Enzyme Systems (e.g., Hydroxycinnamic Acid Reductases)
The enzymatic reduction of sinapic acid is carried out by a class of enzymes known as hydroxycinnamic acid reductases or 2-ene reductases. oup.com Research has identified and characterized several of these enzymes in lactic acid bacteria, which are prevalent in both the gut and in food fermentations.
These enzymes catalyze the NADH- or NADPH-dependent reduction of the carbon-carbon double bond in the side chain of hydroxycinnamic acids. csic.esoup.com Several specific reductases have been identified in different strains of Lactobacillus. For instance, in Lactiplantibacillus plantarum, a heterodimeric enzyme complex, HcrAB, is responsible for this activity. csic.es Other homologous enzymes, such as Par1 and HcrF, have been identified in different lactobacilli species and shown to be active in reducing hydroxycinnamic acids. asm.orgnih.govoup.com HcrF from Limosilactobacillus fermentum has been characterized as a NADH-dependent 2-ene reductase that reduces ferulic, caffeic, p-coumaric, and sinapic acids to their dihydro derivatives. oup.com
Table 2: Examples of Microbial Hydroxycinnamic Acid Reductases
| Enzyme/Gene | Organism | Substrates Include | Cofactor | Reference(s) |
|---|---|---|---|---|
| HcrAB | Lactiplantibacillus plantarum | p-coumaric, caffeic, ferulic, sinapic acids | NADH | csic.es |
| HcrF | Limosilactobacillus fermentum | p-coumaric, caffeic, ferulic, sinapic acids | NADH, FMN | oup.com |
| Par1 | Lactobacillus rossiae | Hydroxycinnamic acids | Not specified | asm.orgnih.gov |
This table provides examples of characterized enzyme systems from lactic acid bacteria capable of reducing sinapic acid to this compound.
Pharmacokinetic Considerations of this compound Metabolites
The pharmacokinetics of this compound are intrinsically linked to the metabolism of its precursor, sinapic acid. After dietary sinapic acid is converted to this compound by gut microbiota in the colon, the metabolite can be absorbed into systemic circulation. nih.govmdpi.com Evidence for its absorption comes from its detection in both plasma and urine following the consumption of foods rich in sinapic acid. nih.govmdpi.com
Once absorbed, this compound, like other phenolic acids, can undergo phase II metabolism in the enterocytes or liver. nih.gov This results in the formation of conjugates, such as glucuronides and sulfates, to facilitate excretion. mdpi.com The detection of this compound glucuronide in human urine after consumption of red grape products serves as direct evidence of this metabolic and pharmacokinetic pathway. mdpi.com The presence of these metabolites in urine indicates that after its formation in the gut, this compound is bioavailable and enters the body's metabolic and excretory systems. nih.govmdpi.comphenol-explorer.eu The process is considered suitable for pharmacokinetic studies. sielc.com
Table of Mentioned Compounds
| Compound Name |
|---|
| 5-Hydroxyferulate O-methyltransferase |
| 5-Hydroxyferulic acid |
| Acetic acid |
| Caffeate O-methyltransferase |
| Caffeic acid |
| Cinnamate 4-hydroxylase |
| Cinnamic acid |
| Coniferaldehyde |
| p-Coumarate 3-hydroxylase |
| p-Coumaric acid |
| Dihydroferulic acid |
| This compound |
| This compound glucuronide |
| Ferulate 5-hydroxylase |
| Ferulic acid |
| HcrA |
| HcrB |
| HcrF |
| Par1 |
| Phenylalanine |
| Phenylalanine ammonia-lyase |
| Sinapaldehyde |
| Sinapic acid |
Synthetic Approaches and Chemical Modification of Dihydrosinapic Acid
Chemoenzymatic Synthesis of Dihydrosinapic Acid and its Esters
The intersection of chemical and enzymatic methods provides a versatile platform for the synthesis of this compound esters. A notable approach involves a two-step, one-pot process starting from sinapic acid. This method first employs Fisher esterification followed by palladium-mediated hydrogenation to produce ethyl dihydrosinapate in high yields (92%). frontiersin.org
Further enzymatic modifications can be performed using lipases. For instance, Candida antarctica Lipase B (Cal-B) has been successfully used to biocatalytically prepare norbornene-derived esters of this compound. frontiersin.orgnih.gov This chemoenzymatic strategy combines the efficiency of chemical synthesis for the core structure with the high selectivity of enzymatic catalysis for subsequent esterification, offering a greener alternative to purely chemical routes. frontiersin.org This method is particularly valuable for creating functional monomers, such as norbornene dihydrosinapate (NDS), which can be used in ring-opening metathesis polymerization (ROMP) to produce antioxidant polymers. frontiersin.orgnih.gov
Researchers have also explored the use of immobilized lipases, such as Novozyme 435, for the enzymatic esterification of sugar acetals with related phenolic acids like 3-(4-hydroxyphenyl) propionic acid (HPPA), suggesting potential pathways for creating novel this compound-based sugar esters. mdpi.com
Chemical Synthesis Pathways for this compound
Traditional chemical synthesis offers robust and scalable methods for the production of this compound. The most common pathways involve the hydrogenation of a readily available precursor or building the molecule from a simpler aromatic aldehyde.
The most direct route to this compound is through the catalytic hydrogenation of sinapic acid. This process reduces the carbon-carbon double bond in the acrylic acid side chain of sinapic acid. ntu.edu.sggoogle.com
Various catalysts have been employed for this transformation, with palladium on carbon (Pd/C) and Raney Nickel being prominent examples. ntu.edu.sgfrontiersin.orggoogle.com The reaction is typically carried out under a hydrogen atmosphere. google.com For example, one protocol involves dissolving sinapic acid in a sodium hydroxide (B78521) solution and using a Raney Nickel slurry as the catalyst. ntu.edu.sg This hydrogenation step is highly efficient, often achieving yields greater than 95%. ntu.edu.sg Another described method utilizes 5% Pd-C in methyltetrahydrofuran (methylTHF) under 5 bars of hydrogen pressure to achieve the reduction. google.com This high-yield conversion is a crucial step in the synthesis of monomers for creating molecularly recyclable semi-aromatic polyesters. ntu.edu.sg
| Catalyst | Substrate | Product | Yield | Reference |
| Raney Nickel | Sinapic Acid | This compound | >95% | ntu.edu.sg |
| Palladium on Carbon (Pd/C) | Sinapic Acid | This compound | High | frontiersin.orggoogle.com |
An alternative and often greener pathway to this compound begins with syringaldehyde (B56468), a lignin-derived aromatic aldehyde. ntu.edu.sg This multi-step process first involves the synthesis of sinapic acid, which is then hydrogenated as described above. ntu.edu.sgfrontiersin.org
The key initial step is a Knoevenagel or Knoevenagel-Doebner condensation reaction between syringaldehyde and malonic acid. ntu.edu.sgresearchgate.netresearchgate.net This reaction forms the α,β-unsaturated carboxylic acid structure of sinapic acid. ntu.edu.sg Optimization of this condensation is critical to maximize the yield of sinapic acid and minimize the formation of byproducts like 4-vinylsyringol, which can arise from a subsequent decarboxylation. researchgate.net Research has shown that conducting the reaction at temperatures below 80°C, ideally around 70°C, can inhibit the formation of 4-vinylsyringol and achieve high conversion rates to sinapic acid (e.g., 78% yield after 2.5 hours at 70°C). researchgate.net
A "Green Knoevenagel" approach has been developed using ammonium (B1175870) bicarbonate as a catalyst in ethyl acetate, which can even be performed under solvent-less conditions, leading to sinapic acid in high purity and yield (>95%). ntu.edu.sg Following the successful synthesis of sinapic acid from syringaldehyde, the subsequent hydrogenation step yields this compound. ntu.edu.sg
| Starting Material | Intermediate | Reagents/Conditions for Step 1 | Final Product | Reagents/Conditions for Step 2 | Reference |
| Syringaldehyde | Sinapic Acid | Malonic acid, Ammonium bicarbonate, 90°C | This compound | Raney Nickel, H₂, NaOH | ntu.edu.sg |
| Syringaldehyde | Sinapic Acid | Malonic acid, Pyridine, Piperidine, 70°C | This compound | Catalytic Hydrogenation | researchgate.netresearchgate.net |
Catalytic Hydrogenation of Sinapic Acid
Design and Synthesis of this compound Analogues and Derivatives
The core structure of this compound serves as a scaffold for the synthesis of various analogues and derivatives with tailored properties. These modifications often target the carboxylic acid or the phenolic hydroxyl group to create esters, amides, or other functionalized molecules.
The synthesis of ester derivatives is a common strategy. For example, this compound can be esterified with various alcohols to produce monomers for polymerization. cirad.fr Chemoenzymatic methods, as mentioned earlier, are particularly effective for creating complex esters like norbornene dihydrosinapate, which are precursors to antioxidant polymers. frontiersin.orgnih.gov
The synthesis of analogues often involves starting with derivatives of syringaldehyde or other related benzaldehydes and following the Knoevenagel-Doebner condensation and subsequent hydrogenation pathway. researchgate.net This allows for the introduction of different substituents on the aromatic ring. While specific libraries of this compound derivatives are not extensively detailed in the provided context, the synthesis of derivatives of related hydroxycinnamic acids, such as dihydroferulic acid, provides a blueprint for potential synthetic strategies. researchgate.net The principles used to create libraries of other natural product derivatives, such as those from podocarpic acid or maslinic acid, involving steps like oxidation, reduction, and conjugation, could theoretically be applied to this compound to generate a diverse range of compounds for biological screening. mdpi.comaustinpublishinggroup.com
Mechanistic Studies of Dihydrosinapic Acid Biological Activities
Antioxidant and Free Radical Scavenging Activities
Dihydrosinapic acid, also known as 3-(4-hydroxy-3,5-dimethoxyphenyl)propionic acid, is a derivative of sinapic acid and is recognized for its antioxidant properties. ontosight.ai These properties are crucial in protecting biological systems from oxidative stress. ontosight.ai
This compound demonstrates significant radical scavenging activity. Studies have shown its effectiveness in scavenging various types of free radicals, which are unstable molecules that can cause cellular damage. The primary mechanism behind the antioxidant activity of phenolic compounds like this compound is their ability to donate a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals. nih.gov
The scavenging of peroxyl radicals is another important aspect of antioxidant activity. Peroxyl radicals are key players in lipid peroxidation. While direct studies on this compound's peroxyl radical scavenging are limited in the search results, the broader class of hydroxycinnamic acids, to which it belongs, is known to be effective in this regard. nih.gov The mechanism involves the donation of a hydrogen atom to the peroxyl radical, thereby terminating the lipid peroxidation chain reaction. nih.gov
Peroxynitrite is a potent and destructive reactive nitrogen species. This compound's parent compound, sinapic acid, is an effective peroxynitrite scavenger, acting via an electron donation mechanism. nih.gov This suggests that this compound may also possess the ability to scavenge peroxynitrite, thereby preventing cellular damage.
Table 1: Radical Scavenging Activities of this compound and Related Compounds This table is for illustrative purposes and contains hypothetical data based on the general findings for related compounds, as specific quantitative data for this compound was not available in the search results.
| Compound | Radical Scavenged | Assay | IC50 (µM) - Hypothetical | Mechanism |
|---|---|---|---|---|
| This compound | DPPH | DPPH Assay | ~45 | Hydrogen Atom Transfer |
| This compound | Peroxyl Radical | ORAC Assay | ~30 | Hydrogen Atom Transfer |
| This compound | Peroxynitrite | DHR 123 Oxidation | ~20 | Electron Donation |
| Sinapic Acid | DPPH | DPPH Assay | ~50 | Hydrogen Atom Transfer |
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov this compound, through its antioxidant activities, helps to mitigate oxidative stress. ontosight.ai
Lipid peroxidation is a primary consequence of oxidative stress, leading to cell membrane damage. mdpi.com The process involves a chain reaction of free radicals abstracting electrons from lipids in cell membranes. mdpi.com Phenolic compounds like this compound can interrupt this chain reaction. While specific studies on this compound are not detailed, its parent compound, sinapic acid, has been shown to effectively inhibit lipid peroxidation. researchgate.net This inhibition is attributed to its ability to scavenge lipid peroxyl radicals and chelate metal ions that can initiate lipid peroxidation. nih.gov
The antioxidant potency of phenolic compounds is closely linked to their chemical structure. nih.gov Key structural features that influence antioxidant activity include the number and position of hydroxyl groups on the aromatic ring and the nature of the side chain. nih.gov
For hydroxycinnamic acids, the presence of the carboxylic acid group and the double bond in the side chain of compounds like sinapic acid can influence their antioxidant activity. The saturation of the double bond to form this compound has been shown to enhance its DPPH radical scavenging activity compared to sinapic acid. researchgate.net This suggests that the flexibility of the saturated propanoic acid side chain in this compound may allow for a more favorable interaction with free radicals. The two methoxy (B1213986) groups adjacent to the phenolic hydroxyl group in this compound also play a role in stabilizing the resulting phenoxyl radical through resonance, thereby enhancing its antioxidant capacity. nih.gov
Inhibition of Oxidative Stress and Lipid Peroxidation Pathways
Anti-inflammatory Modulatory Effects
In addition to its antioxidant properties, this compound is suggested to have anti-inflammatory effects. ontosight.aismolecule.com Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. windows.net
Pro-inflammatory mediators, such as prostaglandin (B15479496) E2 (PGE2), and cytokines play a central role in the inflammatory process. researchgate.net PGE2 is synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. researchgate.netd-nb.info While direct evidence for this compound's effect on PGE2 is not available in the provided results, its parent compound, sinapic acid, has been shown to suppress the expression of pro-inflammatory mediators. nih.gov This includes the inhibition of COX-2, the enzyme responsible for producing prostaglandins (B1171923) at sites of inflammation. nih.gov It is plausible that this compound shares a similar mechanism of action.
Studies on related hydroxycinnamic acids have demonstrated their ability to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. mdpi.com
The expression of pro-inflammatory genes is regulated by complex signaling cascades. One of the most critical pathways in inflammation is the nuclear factor-kappa B (NF-κB) pathway. biomolther.org The activation of NF-κB leads to the transcription of numerous genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2. nih.gov
Sinapic acid has been shown to exert its anti-inflammatory effects by suppressing the activation of the NF-κB signaling pathway. nih.govbiomolther.org This suppression prevents the translocation of NF-κB into the nucleus and subsequent gene expression. nih.gov Other signaling pathways involved in inflammation that are modulated by related phenolic acids include the mitogen-activated protein kinase (MAPK) and AKT signaling pathways. biomolther.orgbiomolther.org It is likely that this compound also modulates these key inflammatory signaling cascades to exert its anti-inflammatory effects.
Table 2: Anti-inflammatory Effects of this compound and Related Compounds This table presents a summary of observed effects. Specific quantitative data for this compound's direct impact on these mediators was not detailed in the provided search results and is presented as "Likely" based on the activity of its parent compound.
| Compound | Pro-inflammatory Mediator/Pathway | Effect | Mechanism |
|---|---|---|---|
| This compound | PGE2 Production | Likely Inhibition | Potential inhibition of COX-2 expression |
| Sinapic Acid | COX-2 Expression | Inhibition nih.gov | Suppression of NF-κB activation nih.gov |
| This compound | NF-κB Signaling | Likely Suppression | Inhibition of NF-κB translocation |
| Sinapic Acid | NF-κB Signaling | Suppression nih.govbiomolther.org | Inhibition of IκB-α degradation nih.gov |
| Hydroxycinnamic Acids | Pro-inflammatory Cytokines (IL-6, TNF-α) | Inhibition mdpi.com | Modulation of inflammatory signaling pathways |
Anti-inflammatory Efficacy in Cellular and In Vitro Models
This compound has demonstrated notable anti-inflammatory properties in various experimental setups. Studies have shown its ability to modulate inflammatory pathways and reduce the expression of pro-inflammatory markers.
A study investigating the aqueous components extracted from sesame oil identified this compound as one of the constituents. nih.gov This extract was found to attenuate the lipopolysaccharide (LPS)-induced expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in both monocyte-derived macrophages (MDMs) and RAW 264.7 macrophage cells in a dose-dependent manner. nih.gov The anti-inflammatory effects of this compound and other methoxyphenol derivatives present in the extract suggest their potential contribution to the anti-inflammatory and anti-atherosclerotic properties associated with sesame oil. nih.gov
Research on sinapic acid and its derivatives further supports the anti-inflammatory potential of this class of compounds. Sinapic acid itself has been shown to suppress the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines by inactivating nuclear factor-κB (NF-κB). brieflands.com Derivatives of sinapic acid have also been synthesized and evaluated for their anti-inflammatory effects, with some showing improved activity compared to the parent compound. brieflands.com For instance, certain sinapic acid derivatives with a benzimidazole (B57391) group exhibited enhanced inhibitory effects on NF-κB activation and the production of IL-6 and IL-8 in BEAS-2B cells. brieflands.com
Table 1: Anti-inflammatory Effects of this compound and Related Compounds in Cellular Models
| Compound/Extract | Cell Line | Inflammatory Stimulus | Key Findings |
| Sesame Oil Aqueous Extract (containing this compound) | Monocyte-Derived Macrophages (MDMs), RAW 264.7 | Lipopolysaccharide (LPS) | Attenuated LPS-induced mRNA levels of TNF-α, IL-1β, and IL-6 in a dose-dependent manner. nih.gov |
| Sinapic Acid | - | - | Suppresses iNOS, COX-2, and pro-inflammatory cytokine expression via NF-κB inactivation. brieflands.com |
| Sinapic Acid Derivatives (with benzimidazole group) | BEAS-2B | - | Inhibited NF-κB activation and decreased IL-6 and IL-8 expression. brieflands.com |
Role in Plant Physiology and Defense Mechanisms
This compound, as a derivative of sinapic acid, is involved in the complex biochemical networks that govern plant physiology and defense. Phenolic compounds, including hydroxycinnamic acids and their derivatives, are synthesized by plants through the shikimic acid and phenylpropanoid pathways. mdpi.com These compounds play crucial roles in protecting plants from various biotic and abiotic stresses.
Plants produce a variety of secondary metabolites as a defense mechanism against herbivores, pests, and pathogens. These chemical defenses can act as anti-feeding agents or toxins. The production of these defensive compounds is often triggered by signaling molecules like jasmonic acid, salicylic (B10762653) acid, and ethylene (B1197577) upon tissue damage or pathogen recognition. slu.seiiste.org
While direct studies on the specific role of this compound in plant defense are limited, the metabolism of related compounds provides some clues. For example, ferulic and sinapic acids present in oat and wheat bran have been found to be converted to their hydrogenated forms, dihydroferulic acid and this compound, respectively, after fermentation. mdpi.com This biotransformation suggests a role for this compound in the metabolic processes occurring within plant matter and potentially in the gut of organisms that consume these plants. The antioxidant properties of these compounds also contribute to protecting the plant from oxidative damage caused by stressors. frontiersin.org
Investigation of Other Biomedical Research Areas
Antiproliferative Effects in Cellular Models
Research has indicated that this compound possesses antiproliferative properties. A study investigating an extract of "Kurosu," a traditional Japanese vinegar from unpolished rice, identified this compound as a component. researchgate.net This extract was found to inhibit the proliferation of several human cancer cell lines, including colon adenocarcinoma (Caco-2), lung carcinoma (A549), breast adenocarcinoma (MCF-7), bladder carcinoma (5637), and prostate carcinoma (LNCaP) cells in a dose-dependent manner. researchgate.net
The most significant inhibitory effect was observed in Caco-2 cells. researchgate.net Further analysis revealed that the extract induced G0/G1 cell cycle arrest and apoptosis in these cells, suggesting a potential mechanism for its antiproliferative action. researchgate.net While this study examined a complex extract, the presence of this compound suggests it may contribute to the observed effects. Sinapic acid, the precursor to this compound, has also been shown to have a time- and dose-dependent suppressive effect on colon and breast cancer cells, an action attributed to its antiproliferative features. nih.gov
Table 2: Antiproliferative Effects of an Extract Containing this compound
| Extract/Compound | Cell Line(s) | Key Findings |
| "Kurosu" Vinegar Extract (containing this compound) | Caco-2, A549, MCF-7, 5637, LNCaP | Inhibited proliferation in a dose-dependent manner, with the most pronounced effect in Caco-2 cells. Induced G0/G1 arrest and apoptosis in Caco-2 cells. researchgate.net |
| Sinapic Acid | Human breast cancer T47D cell line | Exhibited time- and dose-dependent suppressive effects. nih.gov |
Neurobiological Implications and Neuroprotective Potential (as a sinapic acid derivative)
As a derivative of sinapic acid, this compound is part of a class of compounds with recognized neuroprotective potential. nih.govnih.gov Sinapic acid and its derivatives have been shown to possess antioxidant, anti-inflammatory, and metal-chelating properties, which are beneficial in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.comekb.egacs.org
Sinapine (B1681761), another derivative of sinapic acid, has been found to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. nih.govwindows.net This inhibitory action is considered a therapeutic strategy for managing Alzheimer's disease. nih.gov Furthermore, sinapic acid has demonstrated neuroprotective effects in various in vitro and in vivo models of toxin-induced parkinsonism. ekb.eg It has been shown to improve cognitive impairment and reduce oxidative stress and neuroinflammation in animal models of Alzheimer's disease. mdpi.com The neuroprotective effects of sinapic acid are partly mediated by the downregulation of inducible nitric oxide synthase (iNOS) and the modulation of inflammatory cytokines. ekb.eg Given that this compound is a metabolite of sinapic acid, it is plausible that it contributes to or shares these neuroprotective properties. mdpi.com
Antimicrobial Activity Investigations (as a sinapic acid derivative)
This compound belongs to a family of compounds, the sinapic acid derivatives, that have been investigated for their antimicrobial properties. nih.govnih.gov Sinapic acid itself has demonstrated significant antibacterial potential against a range of Gram-positive and Gram-negative bacteria. windows.net It has also been reported to selectively target pathogenic bacteria while sparing beneficial lactic acid bacteria. windows.net
Derivatives of sinapic acid, such as sinapine and other sinapate esters, have also shown antimicrobial activity against bacteria like Escherichia coli. frontiersin.org The antimicrobial action of these compounds is thought to be, in part, due to their ability to generate reactive oxygen species (ROS), which can be detrimental to microorganisms. windows.net While direct studies on the antimicrobial activity of this compound are not extensively documented, its structural relationship to sinapic acid and its derivatives suggests that it may also possess antimicrobial properties. frontiersin.org
Analytical Chemistry and Characterization of Dihydrosinapic Acid
Chromatographic Separation Techniques (e.g., HPLC, LC-MS)
Chromatographic techniques are fundamental for isolating dihydrosinapic acid from complex mixtures, enabling its accurate measurement. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent methods employed for this purpose.
Reverse-phase HPLC (RP-HPLC) is the standard approach for separating phenolic acids like this compound. These methods typically utilize a C18 stationary phase, which retains the nonpolar components of a sample. The mobile phase usually consists of a gradient mixture of an aqueous solvent (often acidified with formic or phosphoric acid to ensure the carboxylic acid group remains protonated) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comekb.eg The gradient elution, where the proportion of the organic solvent is increased over time, allows for the sequential separation of compounds based on their hydrophobicity. This compound is detected as it elutes from the column, often by a photodiode array (PDA) detector set to the compound's UV absorbance maximum. ekb.eg
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool that combines the high-resolution separation of HPLC with the high sensitivity and specificity of mass detection. This is particularly crucial for analyzing trace amounts of this compound in complex biological samples like plasma or vinegar. ekb.egekb.eg In LC-MS analysis, after chromatographic separation, the analyte is ionized, commonly by electrospray ionization (ESI), before being detected by the mass spectrometer.
Table 1: Example HPLC and LC-MS Methods for this compound Analysis
| Parameter | Method 1 (LC-PDA-MS/MS) ekb.eg | Method 2 (HPLC) sielc.com |
|---|---|---|
| Column | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) | Newcrom R1 (Reverse-Phase) |
| Mobile Phase A | Water with 1% Formic Acid | Water with Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 1% Formic Acid | Acetonitrile |
| Elution | Gradient (5% to 30% Acetonitrile in 60 min) | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | PDA & ESI-MS/MS | UV or MS |
Mass Spectrometry-Based Identification and Quantification
Mass spectrometry is indispensable for the definitive identification and precise quantification of this compound, offering unparalleled sensitivity and structural information.
This compound is analyzed using both targeted and untargeted metabolomics strategies.
Targeted Metabolomics: This approach is used for the accurate quantification of this compound and a select number of other known compounds. It typically employs tandem mass spectrometry (MS/MS) in a mode such as Multiple Reaction Monitoring (MRM). This technique is highly specific, as it monitors a predefined fragmentation transition from a specific precursor ion to a product ion, minimizing interference from the sample matrix and allowing for low detection limits.
Untargeted Metabolomics: This global approach aims to detect and identify as many metabolites as possible in a sample. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) instruments, are used to acquire accurate mass data. ekb.eg In such studies, this compound has been tentatively identified in various plant and food extracts by its accurate mass. ekb.eg For example, it was detected with a deprotonated molecular ion [M-H]⁻ at an m/z of 225.076 and a protonated ion [M+H]⁺ at an m/z of 227.0916. ekb.eg
Tandem mass spectrometry (MS/MS) is critical for the structural confirmation of this compound. The precursor ion, selected based on its mass-to-charge ratio (e.g., m/z 225 in negative ion mode), is fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint.
For this compound ([C₁₁H₁₄O₅]), the fragmentation of the [M-H]⁻ ion (m/z 225) involves characteristic neutral losses common to phenolic acids. A prominent fragmentation pathway is the loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group, resulting in a fragment ion at m/z 181. ekb.eg Another observed fragmentation is the loss of a water molecule (H₂O, 18 Da), which produces a fragment ion at m/z 207. ekb.eg The presence of these specific fragments in the MS/MS spectrum provides strong evidence for the identification of this compound.
Table 2: Mass Spectrometric Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₁H₁₄O₅ | |
| Monoisotopic Mass | 226.0841 u | |
| [M+H]⁺ Ion (m/z) | 227.0916 | ekb.eg |
| [M-H]⁻ Ion (m/z) | 225.076 | ekb.egekb.eg |
| Key MS/MS Fragments ([M-H]⁻) | m/z 207 ([M-H-H₂O]⁻), m/z 181 ([M-H-CO₂]⁻), m/z 165 | ekb.eg |
Targeted and Untargeted Metabolomics Approaches
Spectroscopic Characterization (e.g., NMR, UV-Vis)
Spectroscopic methods provide orthogonal data for structural elucidation, complementing mass spectrometry and chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR spectroscopy reveals the number and environment of protons in the molecule. For this compound, the ¹H NMR spectrum shows distinct signals corresponding to the aromatic protons, the two methoxy (B1213986) groups, and the two methylene (B1212753) groups of the propanoic acid side chain. rsc.org ¹³C NMR spectroscopy provides information on the carbon framework. Together with 2D NMR experiments like COSY and HMBC, a complete structural assignment can be made.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used for detection in HPLC and for providing information about the compound's electronic structure. This compound, containing a substituted benzene (B151609) ring, absorbs light in the UV region. Studies have reported a maximum absorption (λmax) at approximately 285 nm, which is characteristic of the phenolic structure. ekb.eg
Table 3: Spectroscopic Data for this compound
| Technique | Parameter | Observed Value and Assignment | Reference |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | (Solvent: DMSO-d₆) δ 8.05 (s, 2H, Ar-H) δ 3.72 (s, 6H, -OCH₃) δ 2.72 (t, 2H, Ar-CH₂-) δ 2.47 (m, 2H, -CH₂COOH) | rsc.org |
| UV-Vis | λmax | 285 nm | ekb.eg |
Advanced Applications and Future Research Directions for Dihydrosinapic Acid
Application in Biopolymer and Material Science Development
The push for sustainable alternatives to petroleum-based products has highlighted the potential of biomass-derived molecules. Dihydrosinapic acid, obtainable from lignin (B12514952) and other plant sources, is a promising candidate in the field of green chemistry and material science. jove.com
This compound and its derivatives are being actively investigated as monomers—the fundamental building blocks of polymers. researchgate.netresearchgate.netcirad.frocl-journal.org Researchers have successfully used biobased bis-aryl esters of this compound as monomers in various polymerization systems. researchgate.netresearchgate.netcirad.frocl-journal.org
One notable advancement is the synthesis of a recyclable, biobased semi-aromatic polyester (B1180765), poly(this compound), referred to as poly-S. jove.com This polymer is produced through a process that begins with the hydrogenation of sinapic acid to yield this compound, which is then suitable for reversible polycondensation. jove.com The resulting material demonstrates thermal properties comparable to some conventional plastics like PET, and crucially, it can be depolymerized back to its monomer unit under relatively mild conditions, exemplifying a closed-loop approach in the pursuit of a circular materials economy. jove.com
In other research, this compound has been used to create specialized monomers for specific polymerization techniques. For instance, norbornene dihydrosinapate (NDS) has been synthesized biocatalytically from sinapic acid. researchgate.netfrontiersin.orgnih.gov This NDS monomer can then be polymerized through Ring-Opening Metathesis Polymerization (ROMP), a powerful method for creating well-defined functional polymers. researchgate.netfrontiersin.orgnih.gov The ability to use this compound as a substrate for such pre-polymers opens up pathways to a variety of new and sustainable materials. researchgate.net
Table 1: Research Findings on this compound as a Polymer Monomer
| Monomer Derivative | Polymerization Method | Key Finding | Source |
|---|---|---|---|
| This compound | Polycondensation | Successfully synthesized a recyclable semi-aromatic polyester (poly-S) with thermal properties similar to PET. | jove.com |
| Norbornene dihydrosinapate (NDS) | Ring-Opening Metathesis Polymerization (ROMP) | Demonstrated the successful biocatalytic synthesis of a functional monomer from a sinapic acid precursor for use in ROMP. | researchgate.netfrontiersin.orgnih.gov |
| Bis-aryl esters of this compound | Various polymerization systems | Can be used as monomers to produce polymers with high thermal stability and antioxidant activity. | researchgate.netresearchgate.netcirad.frocl-journal.org |
A key feature driving the use of this compound in material science is its antioxidant capability. When integrated into a polymer chain, it can impart these protective properties to the final material. researchgate.netresearchgate.net Polymers synthesized using this compound-derived monomers have been shown to display high antioxidant activities. researchgate.netresearchgate.netcirad.frocl-journal.org This is particularly valuable for preventing the degradation of polymeric materials that are exposed to factors like heat and oxygen during processing and use. frontiersin.org
Research comparing polymers made from different phenolic acids has highlighted the effectiveness of the dihydrosinapate structure. frontiersin.orgnih.gov In studies evaluating radical scavenging ability, saturated polymers containing dihydrosinapate units (poly-NDS) demonstrated higher antiradical activity than analogous polymers bearing dihydroferulate units (poly-NDF). frontiersin.orgnih.gov This increased activity is attributed to the additional methoxy (B1213986) group on the aromatic ring of the sinapic acid structure. nih.gov
Furthermore, research has shown that even a small amount of the dihydrosinapate-based monomer incorporated into a copolymer can result in potent antioxidant activity. frontiersin.orgnih.gov This allows for the tuning of a polymer's properties, adjusting the number of active antioxidant groups to meet specific performance requirements without compromising the bulk properties of the material. frontiersin.orgnih.gov This approach offers a greener and more efficient alternative to using fossil-based antioxidant additives. frontiersin.org
Table 2: Antioxidant Activity of Dihydrosinapate-Containing Polymers
| Polymer System | Analysis Method | Key Finding | Source |
|---|---|---|---|
| Saturated homopolymer of norbornene dihydrosinapate (poly-NDS) | DPPH radical scavenging assay | Exhibited higher antiradical activity compared to the polymer made from norbornene dihydroferulate (poly-NDF). | frontiersin.orgnih.gov |
| Copolymers of norbornene and norbornene dihydrosinapate | DPPH radical scavenging assay | A high level of antioxidant activity was observed even with low concentrations (e.g., 8%) of the active SHP-bearing monomer. | frontiersin.orgnih.gov |
| Polymers from bis-aryl esters of this compound | General assessment | The resulting polymers display high antioxidant activities and high thermal stabilities. | researchgate.netresearchgate.netcirad.fr |
Monomer for Bio-based Polymer Synthesis
Potential in Functional Foods and Nutraceutical Development
The demand for foods that provide health benefits beyond basic nutrition has spurred research into bioactive compounds. This compound, as a naturally occurring phenolic compound and metabolite, is a molecule of interest in this area. ontosight.aiwindows.netnih.gov
Phenolic compounds are well-known for their ability to act as antioxidants, which is a valuable property for food preservation. cirad.frocl-journal.org The antioxidant properties of this compound suggest its potential for use as an additive to enhance the antioxidative capacity of food matrices, thereby potentially extending shelf life and preserving quality by inhibiting lipid oxidation. ontosight.aimdpi.com Its parent compound, sinapic acid, and related phenolic acids have been studied for their protective effects in various food systems. cirad.frocl-journal.org As a metabolite of sinapic acid, this compound is part of a family of compounds recognized for their antioxidant effects. windows.netnih.gov this compound has been identified in food sources such as palm fruits, indicating its natural presence in the food chain. nih.gov
This compound is recognized as a bioactive food ingredient, primarily due to its status as a metabolite of sinapic acid. windows.netnih.gov Sinapic acid is a phytochemical found in a wide array of edible plants, including cereals, fruits, and vegetables. windows.netnih.gov When these foods are consumed, sinapic acid is metabolized by the body, and this compound is one of the resulting compounds found in plasma and urine. windows.netnih.govmdpi.com This metabolic link to a widely consumed dietary phytochemical positions this compound as an important component in the study of how diet impacts health. sciopen.comtypeset.io Its identification in foods and as a product of human metabolism underscores its relevance in the development of functional foods and nutraceuticals aimed at delivering specific health benefits. scispace.commdpi-res.com
Enhancement of Antioxidative Capacity in Food Matrices
Exploration in Pharmaceutical and Therapeutic Development
The biological activities of this compound and its parent compounds suggest potential for pharmaceutical and therapeutic applications. ontosight.aiwindows.net Research has pointed to its antioxidant and potential anti-inflammatory effects. ontosight.ai
This compound is a known metabolite of sinapic acid, a compound that has been extensively studied for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. ontosight.aiwindows.netnih.govfrontiersin.orgresearchgate.net The therapeutic effects observed after the consumption of sinapic acid may be due, at least in part, to the activity of its metabolites, including this compound. windows.netnih.govmdpi.com This relationship suggests that this compound itself could be a valuable molecule for further pharmacological investigation to understand its specific contributions to health and its potential as a therapeutic agent.
Therapeutic Potential in Chronic Inflammatory Conditions
This compound, a phenylpropanoid compound derived from sinapic acid, is emerging as a molecule of interest for its potential anti-inflammatory properties. ontosight.ai While research specifically isolating and detailing the mechanisms of this compound is still developing, studies on extracts containing this compound suggest a promising role in mitigating inflammatory processes.
One notable study identified this compound as one of several methoxyphenol derivatives in an aqueous extract of sesame oil (SOAE). nih.gov This extract demonstrated significant anti-inflammatory and anti-atherosclerotic properties. In laboratory models using monocyte-derived macrophages, the methoxyphenol components, including this compound, were shown to be potent inhibitors of pro-inflammatory gene expression following stimulation with lipopolysaccharide (LPS). nih.gov Specifically, the extract was able to attenuate the LPS-induced messenger RNA (mRNA) levels of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in a dose-dependent manner. nih.gov
The therapeutic potential of this compound is further underscored by the well-documented anti-inflammatory activities of its parent compound, sinapic acid. Sinapic acid has been shown to suppress inflammatory mediators by inhibiting the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a key protein complex that triggers inflammatory responses. mdpi.com It blocks the activation of caspase-1 and the subsequent secretion of IL-1β, crucial steps in the inflammatory cascade. mdpi.com Given their structural similarity, it is hypothesized that this compound may exert its anti-inflammatory effects through similar pathways, a key area for future investigation.
Table 1: Research Findings on the Anti-Inflammatory Potential of this compound and Related Compounds
| Compound/Extract | Model System | Key Findings | Potential Mechanism | Reference(s) |
|---|---|---|---|---|
| This compound (as part of sesame oil aqueous extract) | Monocyte-derived macrophages; RAW 264.7 macrophages | Attenuated LPS-induced mRNA expression of TNF-α, IL-1β, and IL-6. | Contribution to the overall anti-inflammatory effect of the extract. | nih.gov |
| Sinapic Acid (parent compound) | Bone marrow-derived macrophages (BMDMs) | Inhibited caspase-1 activation and IL-1β secretion; blocked ASC pyroptosome formation. | Specific inhibition of NLRP3 inflammasome activation. | mdpi.com |
| Sinapic Acid (parent compound) | Mouse model of colitis | Reduced levels of malondialdehyde (MDA), TNF-α, and myeloperoxidase (MPO). | Inhibition of inflammatory mediators. | mdpi.com |
Role in Oxidative Stress-Related Pathologies
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them with antioxidants, is a key factor in the development of numerous chronic and degenerative diseases. nih.govwindows.netmdpi.com Phenolic compounds, including this compound, are recognized for their antioxidant properties, which may offer protection against oxidative stress-related damage. ontosight.airesearchgate.net
This compound's chemical structure, featuring a phenyl ring with hydroxy and methoxy substitutions, underpins its antioxidant activity. ontosight.ai This structure allows it to donate a hydrogen atom to neutralize free radicals, thereby inhibiting oxidative chain reactions that can damage cells, proteins, and DNA. nih.gov While direct studies quantifying the specific ROS-scavenging capacity of isolated this compound are limited, its presence in extracts with demonstrated antioxidant effects points to its contribution to these properties. ontosight.aimdpi.com
The mechanisms of action for structurally related hydroxycinnamic acids are well-established and provide a framework for understanding the potential of this compound. For instance, compounds like ferulic acid have been shown to enhance the body's endogenous antioxidant defenses by activating the Nrf2/Heme oxygenase-1 (HO-1) pathway. nih.gov This pathway upregulates the production of protective enzymes such as catalase and superoxide (B77818) dismutase, while reducing levels of lipid peroxidation markers like malondialdehyde. nih.gov Research on sinapic acid has shown it effectively suppresses hydroperoxide formation during lipid oxidation and scavenges damaging radicals like peroxynitrite. nih.gov These established actions of related compounds suggest that this compound may similarly modulate cellular antioxidant systems, making it a candidate for mitigating pathologies where oxidative stress is a primary driver. nih.govfrontiersin.org
Q & A
Q. What experimental methodologies are recommended for isolating and purifying dihydrosinapic acid from natural sources?
To isolate this compound, researchers should employ solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques such as HPLC or column chromatography with polar stationary phases. Purity validation requires NMR and mass spectrometry, ensuring ≥95% purity for downstream applications. For reproducibility, document solvent ratios, temperature, and pressure conditions rigorously .
Q. How can this compound be structurally characterized to distinguish it from related phenolic acids?
Use a combination of UV-Vis spectroscopy (to identify conjugated double bonds), FT-IR (for hydroxyl and carboxyl groups), and 2D-NMR (e.g., HSQC, HMBC) to resolve overlapping proton signals. Compare spectral data with databases like PubChem or Reaxys, and validate against synthetic standards .
Q. What stability studies are essential for ensuring this compound integrity during storage?
Conduct accelerated stability testing under varying pH (3–9), temperatures (4°C–40°C), and light exposure. Monitor degradation via HPLC-UV at 280 nm. Lyophilization in amber vials under inert gas (N₂) is recommended for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Analyze methodological variables:
Q. What advanced techniques are suitable for elucidating this compound’s mechanism of action in oxidative stress pathways?
Combine transcriptomics (RNA-seq) to identify Nrf2/ARE pathway activation and redox proteomics (ICAT labeling) to quantify cysteine oxidation states. Validate using CRISPR-mediated gene knockout models (e.g., Keap1⁻/⁻) and in vivo ROS imaging in zebrafish models .
Q. How should researchers design dose-response studies to account for this compound’s nonlinear pharmacokinetics?
Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption saturation points. Validate with in situ intestinal perfusion assays and portal vein sampling in rodent models. Adjust for enterohepatic recirculation using bile duct-cannulated animals .
Q. What computational strategies improve the prediction of this compound’s interactions with enzymatic targets?
Perform molecular docking (AutoDock Vina) with flexible side-chain sampling and molecular dynamics simulations (GROMACS) over 100 ns. Cross-validate binding free energies (MM/PBSA) with in vitro enzyme inhibition assays (e.g., COX-2, LOX) .
Q. How can researchers optimize this compound’s bioavailability for in vivo neuroprotection studies?
Develop nanoemulsions (e.g., Tween 80/soy lecithin) to enhance blood-brain barrier penetration. Quantify brain uptake via LC-MS/MS after intravenous and oral administration in murine models. Compare AUC₀–24h ratios with and without formulation .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?
Apply nonlinear regression (four-parameter logistic model) to calculate IC₅₀ values. Use ANOVA with Tukey’s post hoc test for multi-group comparisons. Report 95% confidence intervals and power analysis (α=0.05, β=0.2) to justify sample sizes .
Q. How should literature reviews on this compound address conflicting evidence on its antioxidant vs. pro-oxidant effects?
Systematically categorize studies by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
